molecular formula C8H8BrNO B1610581 1-(3-Aminophenyl)-2-bromoethanone CAS No. 57946-55-1

1-(3-Aminophenyl)-2-bromoethanone

Cat. No.: B1610581
CAS No.: 57946-55-1
M. Wt: 214.06 g/mol
InChI Key: GCXPRJDKXBACNF-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2-bromoethanone is an organic compound with the molecular formula C8H8BrNO. This compound features a bromine atom attached to an ethanone group, which is further connected to a phenyl ring substituted with an amino group at the meta position. The presence of both bromine and amino groups makes this compound a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)-2-bromoethanone can be synthesized through various methods. One common approach involves the bromination of 1-(3-aminophenyl)ethanone. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-2-bromoethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in these reactions, often in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include nitro and nitroso compounds.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

1-(3-Aminophenyl)-2-bromoethanone has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(3-aminophenyl)-2-bromoethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom can participate in halogen bonding, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(4-Aminophenyl)-2-bromoethanone: Similar structure but with the amino group at the para position.

    1-(2-Aminophenyl)-2-bromoethanone: Similar structure but with the amino group at the ortho position.

    1-(3-Aminophenyl)-2-chloroethanone: Similar structure but with a chlorine atom instead of bromine.

Uniqueness: 1-(3-Aminophenyl)-2-bromoethanone is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interactions in chemical and biological systems. The meta position of the amino group can lead to different steric and electronic effects compared to ortho or para substitutions, making it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

1-(3-aminophenyl)-2-bromoethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXPRJDKXBACNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501855
Record name 1-(3-Aminophenyl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57946-55-1
Record name 1-(3-Aminophenyl)-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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